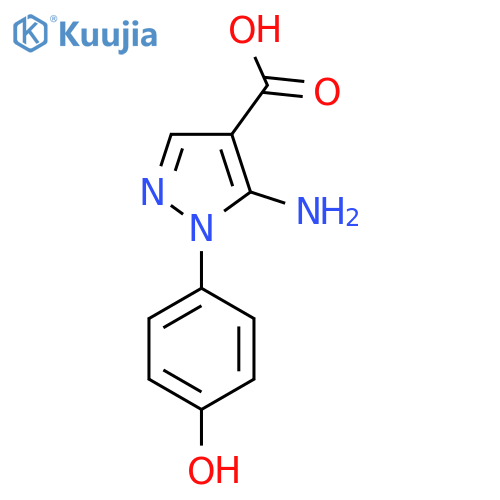Cas no 1484850-27-2 (5-amino-1-(4-hydroxyphenyl)-1H-pyrazole-4-carboxylic acid)

1484850-27-2 structure
商品名:5-amino-1-(4-hydroxyphenyl)-1H-pyrazole-4-carboxylic acid
5-amino-1-(4-hydroxyphenyl)-1H-pyrazole-4-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 5-amino-1-(4-hydroxyphenyl)-1H-pyrazole-4-carboxylic acid
- 1484850-27-2
- EN300-1296554
-
- インチ: 1S/C10H9N3O3/c11-9-8(10(15)16)5-12-13(9)6-1-3-7(14)4-2-6/h1-5,14H,11H2,(H,15,16)
- InChIKey: OEGCHCCLDXTVGO-UHFFFAOYSA-N
- ほほえんだ: OC1C=CC(=CC=1)N1C(=C(C(=O)O)C=N1)N
計算された属性
- せいみつぶんしりょう: 219.06439116g/mol
- どういたいしつりょう: 219.06439116g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 266
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 101Ų
- 疎水性パラメータ計算基準値(XlogP): 1.3
5-amino-1-(4-hydroxyphenyl)-1H-pyrazole-4-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1296554-0.05g |
5-amino-1-(4-hydroxyphenyl)-1H-pyrazole-4-carboxylic acid |
1484850-27-2 | 0.05g |
$983.0 | 2023-06-06 | ||
| Enamine | EN300-1296554-250mg |
5-amino-1-(4-hydroxyphenyl)-1H-pyrazole-4-carboxylic acid |
1484850-27-2 | 250mg |
$1078.0 | 2023-09-30 | ||
| Enamine | EN300-1296554-0.25g |
5-amino-1-(4-hydroxyphenyl)-1H-pyrazole-4-carboxylic acid |
1484850-27-2 | 0.25g |
$1078.0 | 2023-06-06 | ||
| Enamine | EN300-1296554-0.5g |
5-amino-1-(4-hydroxyphenyl)-1H-pyrazole-4-carboxylic acid |
1484850-27-2 | 0.5g |
$1124.0 | 2023-06-06 | ||
| Enamine | EN300-1296554-5.0g |
5-amino-1-(4-hydroxyphenyl)-1H-pyrazole-4-carboxylic acid |
1484850-27-2 | 5g |
$3396.0 | 2023-06-06 | ||
| Enamine | EN300-1296554-2.5g |
5-amino-1-(4-hydroxyphenyl)-1H-pyrazole-4-carboxylic acid |
1484850-27-2 | 2.5g |
$2295.0 | 2023-06-06 | ||
| Enamine | EN300-1296554-1000mg |
5-amino-1-(4-hydroxyphenyl)-1H-pyrazole-4-carboxylic acid |
1484850-27-2 | 1000mg |
$1172.0 | 2023-09-30 | ||
| Enamine | EN300-1296554-100mg |
5-amino-1-(4-hydroxyphenyl)-1H-pyrazole-4-carboxylic acid |
1484850-27-2 | 100mg |
$1031.0 | 2023-09-30 | ||
| Enamine | EN300-1296554-10000mg |
5-amino-1-(4-hydroxyphenyl)-1H-pyrazole-4-carboxylic acid |
1484850-27-2 | 10000mg |
$5037.0 | 2023-09-30 | ||
| Enamine | EN300-1296554-0.1g |
5-amino-1-(4-hydroxyphenyl)-1H-pyrazole-4-carboxylic acid |
1484850-27-2 | 0.1g |
$1031.0 | 2023-06-06 |
5-amino-1-(4-hydroxyphenyl)-1H-pyrazole-4-carboxylic acid 関連文献
-
Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277
-
N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865
-
Mihaela Monica Constantin,Elena Codrici,Simona Mihai,Ionela Daniela Popescu,Sorin Mocanu,Iulia Matei,Gabriela Ionita Anal. Methods, 2019,11, 965-972
-
Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848
-
Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952
1484850-27-2 (5-amino-1-(4-hydroxyphenyl)-1H-pyrazole-4-carboxylic acid) 関連製品
- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)
- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)
- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)
- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)
- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)
- 1115999-12-6(N-(4-bromophenyl)methyl-1-6-(4-ethylphenoxy)pyrimidin-4-ylpiperidine-4-carboxamide)
- 97817-23-7(4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine)
- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)
- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)
- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
